molecular formula C20H14N4 B264966 6-(3-pyridinylmethyl)-6H-indolo[2,3-b]quinoxaline

6-(3-pyridinylmethyl)-6H-indolo[2,3-b]quinoxaline

Cat. No. B264966
M. Wt: 310.4 g/mol
InChI Key: SCDZWSQTKQVJKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3-pyridinylmethyl)-6H-indolo[2,3-b]quinoxaline (PMIQ) is a heterocyclic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. PMIQ has been shown to possess anticancer, anti-inflammatory, and antimicrobial properties.

Mechanism of Action

The mechanism of action of 6-(3-pyridinylmethyl)-6H-indolo[2,3-b]quinoxaline is not fully understood. However, it has been suggested that 6-(3-pyridinylmethyl)-6H-indolo[2,3-b]quinoxaline exerts its anticancer effects by inhibiting the activity of various enzymes and signaling pathways involved in cancer cell proliferation and survival. 6-(3-pyridinylmethyl)-6H-indolo[2,3-b]quinoxaline has also been shown to induce apoptosis in cancer cells by activating caspase enzymes. The anti-inflammatory effects of 6-(3-pyridinylmethyl)-6H-indolo[2,3-b]quinoxaline are thought to be due to its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. The antimicrobial effects of 6-(3-pyridinylmethyl)-6H-indolo[2,3-b]quinoxaline are thought to be due to its ability to disrupt bacterial and fungal cell membranes.
Biochemical and physiological effects:
6-(3-pyridinylmethyl)-6H-indolo[2,3-b]quinoxaline has been shown to have a low toxicity profile in vitro and in vivo. However, more studies are needed to determine the long-term effects of 6-(3-pyridinylmethyl)-6H-indolo[2,3-b]quinoxaline on human health. 6-(3-pyridinylmethyl)-6H-indolo[2,3-b]quinoxaline has been found to have a high affinity for DNA, which may contribute to its anticancer effects. Additionally, 6-(3-pyridinylmethyl)-6H-indolo[2,3-b]quinoxaline has been shown to inhibit the activity of various enzymes involved in the metabolism of drugs, which may affect the pharmacokinetics of co-administered drugs.

Advantages and Limitations for Lab Experiments

6-(3-pyridinylmethyl)-6H-indolo[2,3-b]quinoxaline has several advantages for lab experiments. It is relatively easy to synthesize and has a low toxicity profile. However, 6-(3-pyridinylmethyl)-6H-indolo[2,3-b]quinoxaline has limited solubility in water, which may limit its use in certain experimental settings. Additionally, 6-(3-pyridinylmethyl)-6H-indolo[2,3-b]quinoxaline has been shown to inhibit the activity of various enzymes involved in drug metabolism, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on 6-(3-pyridinylmethyl)-6H-indolo[2,3-b]quinoxaline. One area of interest is the development of 6-(3-pyridinylmethyl)-6H-indolo[2,3-b]quinoxaline derivatives with improved solubility and bioavailability. Additionally, more studies are needed to determine the long-term effects of 6-(3-pyridinylmethyl)-6H-indolo[2,3-b]quinoxaline on human health. Further research is also needed to elucidate the mechanism of action of 6-(3-pyridinylmethyl)-6H-indolo[2,3-b]quinoxaline and its potential therapeutic applications in various disease states. Finally, the development of 6-(3-pyridinylmethyl)-6H-indolo[2,3-b]quinoxaline as a potential drug candidate requires further investigation.
Conclusion:
6-(3-pyridinylmethyl)-6H-indolo[2,3-b]quinoxaline is a heterocyclic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. 6-(3-pyridinylmethyl)-6H-indolo[2,3-b]quinoxaline has been shown to possess anticancer, anti-inflammatory, and antimicrobial properties. The synthesis method of 6-(3-pyridinylmethyl)-6H-indolo[2,3-b]quinoxaline involves the condensation of 2-aminopyridine with 3-bromo-1,2-dihydro-2-oxoquinoxaline-6-carboxylic acid ethyl ester in the presence of a base such as potassium carbonate. 6-(3-pyridinylmethyl)-6H-indolo[2,3-b]quinoxaline has several advantages for lab experiments, including its low toxicity profile. However, 6-(3-pyridinylmethyl)-6H-indolo[2,3-b]quinoxaline has limited solubility in water, which may limit its use in certain experimental settings. Further research is needed to elucidate the mechanism of action of 6-(3-pyridinylmethyl)-6H-indolo[2,3-b]quinoxaline and its potential therapeutic applications in various disease states.

Synthesis Methods

6-(3-pyridinylmethyl)-6H-indolo[2,3-b]quinoxaline can be synthesized using a variety of methods. One such method involves the condensation of 2-aminopyridine with 3-bromo-1,2-dihydro-2-oxoquinoxaline-6-carboxylic acid ethyl ester in the presence of a base such as potassium carbonate. The resulting compound is then subjected to a Pd-catalyzed cross-coupling reaction with benzyl bromide to yield 6-(3-pyridinylmethyl)-6H-indolo[2,3-b]quinoxaline.

Scientific Research Applications

6-(3-pyridinylmethyl)-6H-indolo[2,3-b]quinoxaline has been extensively studied for its potential therapeutic applications. It has been shown to possess anticancer properties by inhibiting the proliferation of cancer cells and inducing apoptosis. 6-(3-pyridinylmethyl)-6H-indolo[2,3-b]quinoxaline has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, 6-(3-pyridinylmethyl)-6H-indolo[2,3-b]quinoxaline has been shown to possess antimicrobial properties by inhibiting the growth of various bacteria and fungi.

properties

Product Name

6-(3-pyridinylmethyl)-6H-indolo[2,3-b]quinoxaline

Molecular Formula

C20H14N4

Molecular Weight

310.4 g/mol

IUPAC Name

6-(pyridin-3-ylmethyl)indolo[3,2-b]quinoxaline

InChI

InChI=1S/C20H14N4/c1-4-10-18-15(7-1)19-20(23-17-9-3-2-8-16(17)22-19)24(18)13-14-6-5-11-21-12-14/h1-12H,13H2

InChI Key

SCDZWSQTKQVJKM-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3N2CC5=CN=CC=C5

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3N2CC5=CN=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.